Cas no 69151-39-9 (Benzo[d][1,3]dioxole-4-carboxamide)

Benzo[d][1,3]dioxole-4-carboxamide is a versatile compound with unique structural features. It exhibits excellent stability and is highly reactive, making it suitable for various chemical transformations. Its unique ring system offers multiple reactive sites for synthetic applications, enhancing its utility in pharmaceutical and agrochemical industries.
Benzo[d][1,3]dioxole-4-carboxamide structure
69151-39-9 structure
Product Name:Benzo[d][1,3]dioxole-4-carboxamide
CAS No:69151-39-9
MF:C8H7NO3
MW:165.146082162857
MDL:MFCD12963850
CID:833829
PubChem ID:287060
Update Time:2025-10-18

Benzo[d][1,3]dioxole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Benzo[d][1,3]dioxole-4-carboxamide
    • 1,3-benzodioxole-4-carboxamide
    • 1,3-benzodioxolan
    • 1,3-Dioxaindan
    • 1,3-Dioxindan
    • 2,3-Methylenedioxybenzamide
    • 2H-1,3-Benzodioxole
    • 3,4-Methylenedioxybenzene
    • Benzodioxole
    • Methylenedioxybenzene
    • NSC-146453
    • Z741559894
    • BS-24738
    • CS-0210956
    • MFCD12963850
    • AM1142
    • A915584
    • AKOS016005459
    • SY045091
    • FT-0712900
    • NSC146453
    • DTXSID10988860
    • 69151-39-9
    • AC6635
    • 2H-1,3-Benzodioxole-4-carboximidic acid
    • SCHEMBL1720148
    • DB-074127
    • MDL: MFCD12963850
    • Inchi: 1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10)
    • InChI Key: UHJCPTUYASMZRC-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC=C(C(N)=O)C1=2

Computed Properties

  • Exact Mass: 165.04300
  • Monoisotopic Mass: 165.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • PSA: 61.55000
  • LogP: 1.21450

Benzo[d][1,3]dioxole-4-carboxamide Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Benzo[d][1,3]dioxole-4-carboxamide Production Method

Benzo[d][1,3]dioxole-4-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:69151-39-9)Benzo[d][1,3]dioxole-4-carboxamide
Order Number:A915584
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:56
Price ($):1638.0
Email:sales@amadischem.com

Additional information on Benzo[d][1,3]dioxole-4-carboxamide

Benzo[d][1,3]dioxole-4-carboxamide (CAS No. 69151-39-9): A Comprehensive Overview in Modern Chemical Biology

Benzo[d][1,3]dioxole-4-carboxamide, identified by its CAS number 69151-39-9, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzodioxole class, which is characterized by a fused benzene ring and an oxygen-containing heterocycle. The presence of the carboxamide functional group at the 4-position enhances its reactivity and potential biological activity, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The structural motif of Benzo[d][1,3]dioxole-4-carboxamide imparts several advantageous features that make it a promising candidate for therapeutic applications. The benzodioxole core is known for its stability and ability to interact with biological targets through hydrophobic and hydrogen bonding interactions. Additionally, the carboxamide group can participate in various chemical reactions, including amide bond formation, which is crucial for the synthesis of more complex molecules. These properties have positioned this compound as a key intermediate in the development of novel pharmaceutical agents.

In recent years, there has been a surge in research focused on exploring the pharmacological potential of benzodioxole derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The carboxamide moiety in Benzo[d][1,3]dioxole-4-carboxamide plays a pivotal role in modulating these activities by influencing receptor binding and enzyme inhibition. For instance, modifications at the 4-position of the benzodioxole ring have been shown to enhance binding affinity to specific protein targets, thereby increasing the efficacy of potential therapeutic agents.

One of the most compelling aspects of Benzo[d][1,3]dioxole-4-carboxamide is its versatility in drug design. Researchers have leveraged its scaffold to develop molecules with improved pharmacokinetic profiles and reduced toxicity. The carboxamide group serves as a versatile handle for further functionalization, allowing chemists to tailor the compound’s properties to meet specific therapeutic needs. This flexibility has led to several innovative approaches in medicinal chemistry, including the development of prodrugs and targeted delivery systems.

The synthesis of Benzo[d][1,3]dioxole-4-carboxamide involves multi-step organic reactions that highlight its synthetic accessibility. Key steps typically include cyclization reactions to form the benzodioxole core followed by introduction of the carboxamide group via amidation techniques. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more readily available for research purposes. These advancements have also facilitated the exploration of novel synthetic routes that could further optimize yield and purity.

The biological evaluation of Benzo[d][1,3]dioxole-4-carboxamide has revealed intriguing insights into its mechanism of action. Preclinical studies suggest that this compound interacts with multiple cellular pathways, contributing to its broad spectrum of activity. For example, it has been shown to inhibit enzymes involved in inflammation and cell proliferation, making it a candidate for treating chronic diseases such as cancer and autoimmune disorders. Additionally, its ability to modulate neurotransmitter receptors has sparked interest in its potential as an antidepressant or anxiolytic agent.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like Benzo[d][1,3]dioxole-4-carboxamide. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental validation. These computational approaches have not only saved time but also provided valuable insights into the structural determinants of biological activity. Such integrative strategies are essential for translating laboratory findings into clinical applications efficiently.

In conclusion, Benzo[d][1,3]dioxole-4-carboxamide (CAS No. 69151-39-9) represents a significant advancement in chemical biology with its unique structural features and diverse biological activities. Its potential as a therapeutic agent continues to be explored through innovative synthetic methods and rigorous biological evaluations. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:69151-39-9)Benzo[d][1,3]dioxole-4-carboxamide
A915584
Purity:99%
Quantity:1g
Price ($):1638.0
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